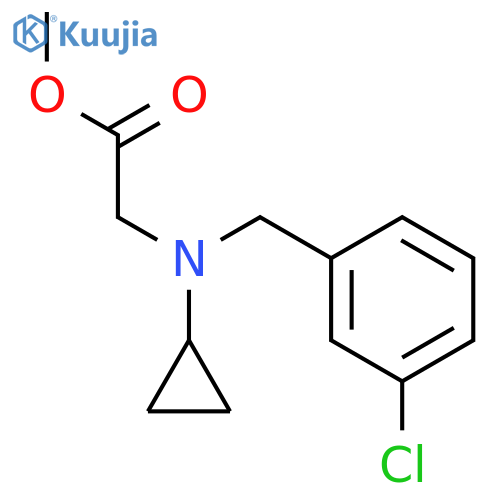Cas no 1420824-61-8 (Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate)

Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate
- methyl 2-[(3-chlorophenyl)methyl-cyclopropylamino]acetate
- AKOS024463624
- METHYL 2-{[(3-CHLOROPHENYL)METHYL](CYCLOPROPYL)AMINO}ACETATE
- [(3-Chloro-benzyl)-cyclopropyl-amino]-acetic acid methyl ester
- 1420824-61-8
- DB-290350
- Methyl2-((3-chlorobenzyl)(cyclopropyl)amino)acetate
- [(3-Chloro-benzyl)-cyclopropyl-amino]acetic acid methyl ester
-
- MDL: MFCD24369777
- インチ: InChI=1S/C13H16ClNO2/c1-17-13(16)9-15(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,12H,5-6,8-9H2,1H3
- InChIKey: PTCYQLQSVOXUED-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CN(CC1=CC(=CC=C1)Cl)C2CC2
計算された属性
- せいみつぶんしりょう: 253.0869564Da
- どういたいしつりょう: 253.0869564Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.5Ų
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201856-1g |
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate |
1420824-61-8 | 95% | 1g |
$574 | 2023-02-18 | |
| Alichem | A019140590-1g |
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate |
1420824-61-8 | 95% | 1g |
504.90 USD | 2021-05-31 | |
| Chemenu | CM201856-1g |
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate |
1420824-61-8 | 95% | 1g |
$574 | 2021-08-05 | |
| Ambeed | A829788-1g |
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate |
1420824-61-8 | 95+% | 1g |
$495.0 | 2024-04-23 |
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetateに関する追加情報
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate and Its Significance in Modern Chemical Research
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate, a compound with the CAS number 1420824-61-8, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its intricate molecular structure, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The presence of both 3-chlorobenzyl and cyclopropylamino groups in its molecular framework suggests a high degree of functional diversity, making it a valuable scaffold for synthetic chemists and medicinal researchers.
The cyclopropylamino moiety, in particular, is a feature that has been extensively studied for its ability to modulate biological activity. Cyclopropyl-containing compounds are known for their unique pharmacokinetic properties, often exhibiting enhanced binding affinity and selectivity. This has led to their incorporation into various drug candidates targeting a wide range of diseases, including neurological disorders and infectious diseases. The 3-chlorobenzyl group further contributes to the compound's versatility by providing a site for further functionalization, enabling the creation of derivatives with tailored properties.
In the realm of pharmaceutical research, Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate has been explored as a precursor for more complex molecules. Its structural features make it an excellent candidate for generating libraries of compounds that can be screened for biological activity. Recent studies have highlighted its role in the synthesis of potential inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation. The compound's ability to interact with biological targets in novel ways is a testament to the power of structural diversity in drug discovery.
The synthesis of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate involves sophisticated organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the amide bond between the cyclopropylamine and the acetic acid derivative, followed by functionalization at the 3-chlorobenzyl position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These synthetic methodologies not only highlight the compound's complexity but also demonstrate the advancements in chemical synthesis that are enabling more efficient drug development processes.
The pharmacological potential of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is further underscored by its interactions with biological systems. Preclinical studies have indicated that derivatives of this compound may exhibit significant therapeutic effects by modulating key signaling pathways. For instance, research has suggested that modifications to the cyclopropyl group can enhance binding to specific receptors, thereby increasing efficacy while reducing side effects. Such findings are crucial for developing safer and more effective treatments for various conditions.
The role of computational chemistry in understanding the behavior of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound will interact with biological targets at the atomic level. By simulating these interactions, researchers can gain insights into potential mechanisms of action and optimize structures for better performance. This interdisciplinary approach, combining experimental data with computational analysis, is revolutionizing how new drugs are discovered and developed.
In conclusion, Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate (CAS no. 1420824-61-8) stands as a remarkable example of how structural complexity can lead to novel therapeutic opportunities. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, while recent advancements in synthetic and computational chemistry continue to unlock its full potential. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals that address some of today's most pressing medical challenges.
1420824-61-8 (Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate) 関連製品
- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
- 1806633-56-6(Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 2411220-59-0(7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 886931-79-9(N-(3-acetylphenyl)-2-{5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)
- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)
